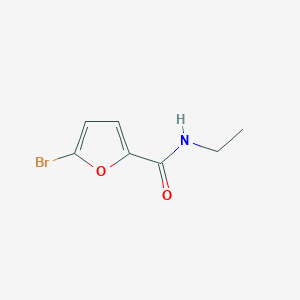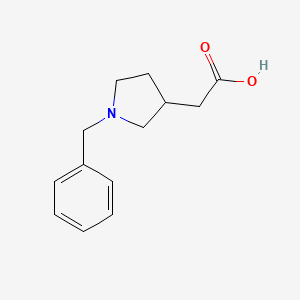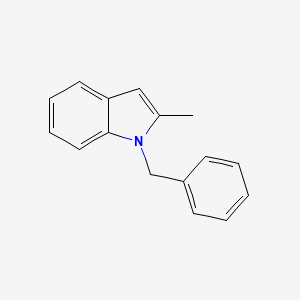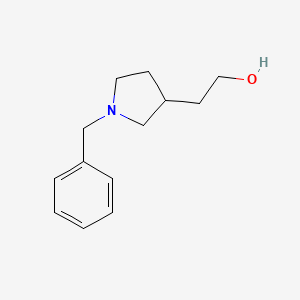
2-(1-Benzylpyrrolidin-3-yl)ethanol
Vue d'ensemble
Description
2-(1-Benzylpyrrolidin-3-yl)ethanol is a compound that can be inferred to have a benzyl group attached to a pyrrolidine ring, which is further linked to an ethanol moiety. While the provided papers do not directly discuss this compound, they do provide insights into the chemistry of related benzyl and ethanol structures, which can be useful in understanding the properties and reactivity of 2-(1-Benzylpyrrolidin-3-yl)ethanol.
Synthesis Analysis
The synthesis of benzyl ethers, which are structurally related to 2-(1-Benzylpyrrolidin-3-yl)ethanol, can be achieved using a stable, neutral organic salt such as 2-benzyloxy-1-methylpyridinium triflate. This salt has been shown to convert alcohols into benzyl ethers upon warming, suggesting that a similar approach could potentially be used for synthesizing 2-(1-Benzylpyrrolidin-3-yl)ethanol by choosing appropriate starting materials and reaction conditions .
Molecular Structure Analysis
The molecular structure of compounds related to 2-(1-Benzylpyrrolidin-3-yl)ethanol, such as the uranyl complex with ethanol coordination, reveals that ethanol can act as a ligand, coordinating to metal centers. This indicates that the ethanol part of 2-(1-Benzylpyrrolidin-3-yl)ethanol could potentially engage in similar interactions, depending on the context and presence of suitable metal ions .
Chemical Reactions Analysis
The reactivity of benzyl-related compounds can vary significantly depending on the substituents and the reaction conditions. For instance, the presence of electron-withdrawing or electron-releasing groups on the phenyl ring can influence the antimicrobial activity of synthesized compounds, as seen in the study of substituted benzodiazepines . This suggests that the electronic nature of the substituents on the benzyl group in 2-(1-Benzylpyrrolidin-3-yl)ethanol could affect its reactivity in chemical reactions.
Physical and Chemical Properties Analysis
While the papers provided do not directly discuss the physical and chemical properties of 2-(1-Benzylpyrrolidin-3-yl)ethanol, they do offer insights into the properties of structurally related compounds. For example, the crystal structure of a uranyl complex with ethanol suggests that ethanol-containing compounds can participate in hydrogen bonding, which could influence the solubility and boiling point of 2-(1-Benzylpyrrolidin-3-yl)ethanol . Additionally, the benzylation of alcohols to form ethers implies that the benzyl group in 2-(1-Benzylpyrrolidin-3-yl)ethanol could make it less polar and more lipophilic compared to its corresponding alcohol .
Applications De Recherche Scientifique
-
Chemical Synthesis
- Application : “2-(1-Benzylpyrrolidin-3-yl)ethanol” is a chemical compound that can be used in the synthesis of other complex molecules .
- Method of Application : The specific methods of application or experimental procedures would depend on the particular synthesis pathway being used. Unfortunately, detailed procedures or technical parameters are not readily available .
- Results or Outcomes : The outcomes of using this compound in chemical synthesis would vary depending on the specific reactions and conditions. The compound could potentially be used to create a variety of different molecules .
-
Crystallography
- Application : A related compound, “1-((1-benzylpyrrolidin-2-yl)methyl)-3-ethyl-1H-imidazol-2(3H)-ylidene”, has been used in crystallography studies .
- Method of Application : The compound was likely used to form crystals, which were then analyzed using X-ray crystallography .
- Results or Outcomes : The study resulted in the determination of the crystal structure of the compound .
-
Chemical Research
- Application : “2-(1-Benzylpyrrolidin-3-yl)ethanamine dihydrochloride” is a derivative of “2-(1-Benzylpyrrolidin-3-yl)ethanol”. It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
- Method of Application : The specific methods of application or experimental procedures would depend on the particular research being conducted .
- Results or Outcomes : The outcomes of using this compound in chemical research would vary depending on the specific reactions and conditions .
-
Synthesis of Complex Molecules
- Application : “(S)-2-((1-Benzylpyrrolidin-3-yl)(cyclopropyl)amino)ethanol” is another derivative of “2-(1-Benzylpyrrolidin-3-yl)ethanol”. It is used in the synthesis of complex molecules .
- Method of Application : The specific methods of application or experimental procedures would depend on the particular synthesis pathway being used .
- Results or Outcomes : The outcomes of using this compound in chemical synthesis would vary depending on the specific reactions and conditions .
Safety And Hazards
Propriétés
IUPAC Name |
2-(1-benzylpyrrolidin-3-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c15-9-7-13-6-8-14(11-13)10-12-4-2-1-3-5-12/h1-5,13,15H,6-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVOKJZAQCLKPGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CCO)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30392061 | |
| Record name | 2-(1-benzylpyrrolidin-3-yl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30392061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Benzylpyrrolidin-3-yl)ethanol | |
CAS RN |
95198-68-8 | |
| Record name | 2-(1-benzylpyrrolidin-3-yl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30392061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




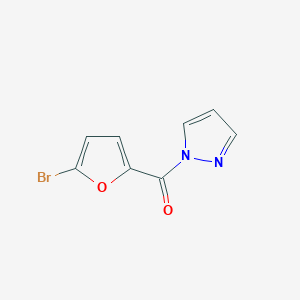
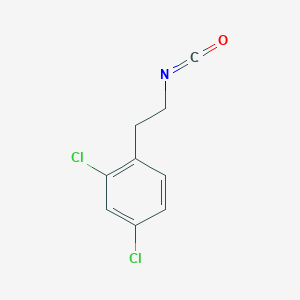
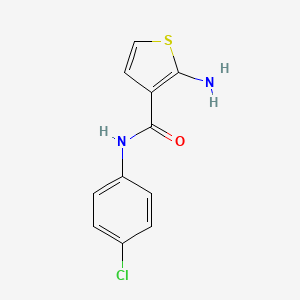
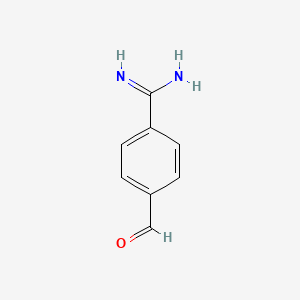
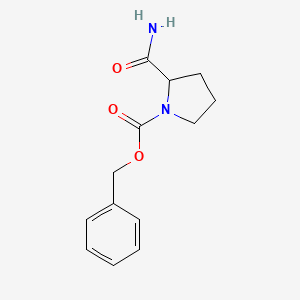
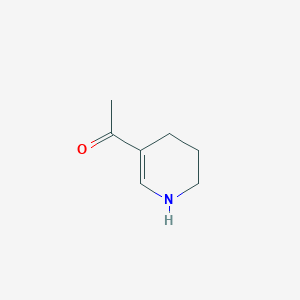
![2-{7,7,9-Trimethyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetic acid](/img/structure/B1335755.png)

![Ethyl 5-(aminocarbonyl)-2-[(cyanoacetyl)amino]-4-methylthiophene-3-carboxylate](/img/structure/B1335758.png)
